

## **CVN293** mechanism of action in microglia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN293    |           |
| Cat. No.:            | B15136992 | Get Quote |

An In-depth Technical Guide on the Core Mechanism of Action of CVN293 in Microglia

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

CVN293 is an investigational, first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the two-pore potassium channel KCNK13 (also known as THIK-1).[1][2] Developed by Cerevance, CVN293 represents a novel therapeutic approach for neurodegenerative disorders by selectively targeting neuroinflammation within the central nervous system (CNS).[3][4] Its mechanism centers on the modulation of microglial activation by inhibiting the NLRP3 inflammasome pathway, a key driver of inflammation in diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1][3][5] The specificity of KCNK13 expression in microglia allows CVN293 to quell brain inflammation without causing systemic immunosuppression, a significant advantage over broader anti-inflammatory agents. [6][7]

## The Target: KCNK13 in Microglia

The therapeutic target of **CVN293**, the potassium ion channel KCNK13, was identified using Cerevance's proprietary Nuclear Enriched Transcript Sort sequencing (NETSseq) platform.[3] [5][6] This technology analyzes cell-specific gene expression from thousands of human brain tissue samples.[8][7]

• Selective Expression: NETSseq revealed that KCNK13 is specifically and highly expressed in human microglia, the resident immune cells of the CNS.[3][6] Conversely, its expression is



minimal in peripheral immune cells, including macrophages.[5][7] This selective expression profile is crucial for a targeted, CNS-specific therapy.

• Upregulation in Disease: Transcript levels of KCNK13 are found to be elevated in the microglia of post-mortem brain tissue from patients with Alzheimer's disease, implicating the channel in the pathology of neurodegenerative diseases.[1][9]

# Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Neuroinflammation is a critical component of many neurodegenerative diseases, with the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome being a key signaling complex in this process.[1][6] The activation of the NLRP3 inflammasome in microglia leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1 $\beta$  (IL-1 $\beta$ ).

The activation of the NLRP3 inflammasome is a two-step process:

- Priming (Signal 1): Triggered by stimuli like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 components and pro-IL-1β.
- Activation (Signal 2): A variety of stimuli, including ATP or pathogenic toxins, trigger the assembly of the inflammasome complex. A critical event for this activation is the efflux of potassium ions (K+) from the cell.

**CVN293** intervenes at the second step. By potently and selectively inhibiting the KCNK13 channel, **CVN293** blocks the K+ efflux from microglia.[5] This prevention of ion outflow inhibits the assembly and activation of the NLRP3 inflammasome, subsequently suppressing the cleavage of pro-caspase-1 to active caspase-1 and blocking the maturation and release of IL- $1\beta$ .[1][3] Preclinical data confirms that **CVN293** affects only the activation step of the inflammasome, with no role in the LPS-induced priming step.[1]





Click to download full resolution via product page



Caption: **CVN293** inhibits KCNK13-mediated K+ efflux, blocking NLRP3 inflammasome activation in microglia.

# Preclinical and Clinical Data Data Presentation: Quantitative Efficacy and Safety

The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of **CVN293**.

Table 1: Preclinical In Vitro Efficacy of CVN293

| Parameter             | Cell Type           | Assay                                                     | Result      | Reference |
|-----------------------|---------------------|-----------------------------------------------------------|-------------|-----------|
| Potency (IC₅o)        | Murine<br>Microglia | LPS-primed,<br>K+ efflux-<br>stimulated IL-<br>1β release | 24 nM       | [1]       |
| Maximal<br>Inhibition | Murine Microglia    | LPS-primed, K+<br>efflux-stimulated<br>IL-1β release      | 59.1 ± 6.9% | [1]       |

| Activity | Murine Hippocampal Slices | LPS-primed, ATP-stimulated IL-1 $\beta$  release | Significant attenuation (p < 0.001) at 1  $\mu$ M |[1] |

Table 2: Phase 1 Clinical Trial Safety and Tolerability



| Study Phase                         | Population               | Dosing<br>Regimen                     | Key Findings                                                               | Reference  |
|-------------------------------------|--------------------------|---------------------------------------|----------------------------------------------------------------------------|------------|
| Single<br>Ascending<br>Dose (SAD)   | 72 Healthy<br>Volunteers | Single oral<br>doses up to<br>1000 mg | Generally well-<br>tolerated; no<br>serious<br>adverse<br>events.          | [2][6][10] |
| Multiple<br>Ascending Dose<br>(MAD) | 72 Healthy<br>Volunteers | 375 mg twice<br>daily for 14 days     | Generally well-tolerated; all treatment-emergent adverse events were mild. | [2][6][10] |

| Pharmacokinetics (PK) | 72 Healthy Volunteers | SAD/MAD | Dose-dependent plasma exposure; robust brain penetration confirmed by CSF sampling. |[3][6][10] |

# Experimental Protocols Protocol 1: In Vitro IL-1β Release Assay from Murine Microglia

This assay quantifies the ability of **CVN293** to inhibit NLRP3 inflammasome activation in primary microglia.

- Cell Culture: Primary microglia are isolated from neonatal mice and cultured under standard conditions.
- Priming (Signal 1): Microglia cultures are primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 components.
- Treatment: Cells are pre-incubated with varying concentrations of CVN293 or a vehicle control (e.g., DMSO).
- Activation (Signal 2): Inflammasome activation is induced by replacing the culture medium with a low-potassium buffer, stimulating K+ efflux through channels like KCNK13.







- Quantification: After a defined incubation period, the cell culture supernatant is collected. The concentration of released IL-1β is measured using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The amount of IL-1β release is normalized to the vehicle-treated control group. A concentration-response curve is generated to calculate the IC<sub>50</sub> value. Statistical significance is determined using appropriate tests, such as a two-way ANOVA followed by a multiple comparison with Tukey's model.[1]





Click to download full resolution via product page

Caption: Workflow for the in vitro microglial IL-1 $\beta$  release assay to test **CVN293** efficacy.



#### **Protocol 2: Phase 1 Clinical Trial Design**

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of **CVN293** in humans for the first time.

- Study Design: A randomized, double-blind, placebo-controlled, single-center study composed of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][6]
- Participants: 72 healthy adult volunteers were enrolled.[2][10] Within each cohort,
   participants were randomized (e.g., 6:2 ratio) to receive either CVN293 or a placebo.[7]
- SAD Cohorts: Participants received a single oral dose of CVN293, with the dose escalating
  in subsequent cohorts up to a maximum of 1000 mg.[6]
- MAD Cohorts: Participants received repeated oral doses of CVN293 (e.g., up to 375 mg twice daily) or placebo for 14 consecutive days.[6]
- Primary Endpoints: Evaluation of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Secondary Endpoints (Pharmacokinetics): Characterization of the PK profile of CVN293.
   Blood samples were collected at multiple time points to measure plasma concentrations. In select cohorts, cerebrospinal fluid (CSF) samples were collected to confirm and quantify CNS penetration.[3][10]

#### **Conclusion and Future Directions**

**CVN293** presents a highly targeted and promising mechanism for treating neurodegenerative diseases characterized by microglial-driven neuroinflammation. By selectively inhibiting the KCNK13 channel, which is almost exclusively expressed in microglia within the CNS, **CVN293** effectively suppresses NLRP3 inflammasome activation and subsequent IL-1β release.[1][3][5] The positive results from the Phase 1 study, demonstrating that **CVN293** is well-tolerated and achieves robust brain penetration, support its advancement into Phase 2 clinical trials for conditions such as Frontotemporal Dementia, ALS, and Alzheimer's Disease.[6][10] This targeted approach holds the potential to modify disease progression by addressing a core pathological driver, offering a new avenue of hope for patients with these challenging CNS disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of CVN293, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerevance Presents Positive Results from Phase 1 Study of CVN293 at American Academy of Neurology 2025 Annual Meeting - BioSpace [biospace.com]
- 3. CVN293 [cerevance.com]
- 4. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor CVN293
   Targeting Neuroinflammation [trial.medpath.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. Cerevance's CVN293 Demonstrated Positive Phase 1 Results in Healthy Volunteers -BioSpace [biospace.com]
- 7. Cerevance [cerevance.com]
- 8. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 9. Discovery of CVN293, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [CVN293 mechanism of action in microglia].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15136992#cvn293-mechanism-of-action-in-microglia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com